molecular formula C8H8N4 B15217256 8aH-phthalazin-1-one hydrazone

8aH-phthalazin-1-one hydrazone

Cat. No.: B15217256
M. Wt: 160.18 g/mol
InChI Key: MPUBDBCHGYJVER-UHFFFAOYSA-N
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Description

8aH-phthalazin-1-one hydrazone is a compound belonging to the class of azo compounds, characterized by the presence of a diazene group (R‒N=N‒R’). This compound is notable for its unique structure, which includes a phthalazinone core fused with a hydrazone moiety. Phthalazinone derivatives are known for their significant biological activities and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8aH-phthalazin-1-one hydrazone can be synthesized through the condensation reaction of phthalazinone derivatives with hydrazine. The reaction typically involves the use of an appropriate aldehyde or ketone in the presence of a solvent such as methanol or ethanol. The reaction conditions often include refluxing the mixture to facilitate the condensation process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 8aH-phthalazin-1-one hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted phthalazinone derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

8aH-phthalazin-1-one hydrazone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8aH-phthalazin-1-one hydrazone involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cyclooxygenase-2 (COX-2) and p38MAP kinase, leading to anti-inflammatory and antiproliferative effects. It also binds to gamma-aminobutyric acid (GABA) receptors, exhibiting anticonvulsant properties .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combined phthalazinone and hydrazone structure, which imparts distinct biological activities and makes it a versatile compound in various scientific research applications .

Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

3,8a-dihydrophthalazin-1-yldiazene

InChI

InChI=1S/C8H8N4/c9-11-8-7-4-2-1-3-6(7)5-10-12-8/h1-5,7,9-10H

InChI Key

MPUBDBCHGYJVER-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=CNN=C2N=N)C=C1

Origin of Product

United States

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